Retaspimycin

Overview

Description

- It belongs to the class of 17-allylamino-17-demethoxygeldanamycin (17-AAG) analogs.

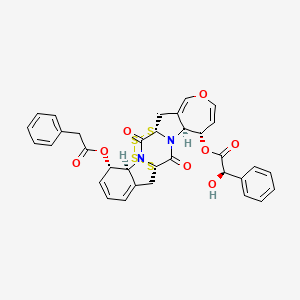

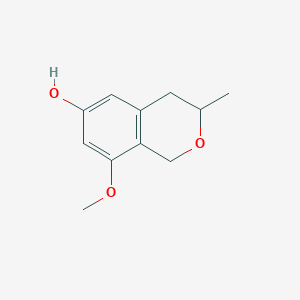

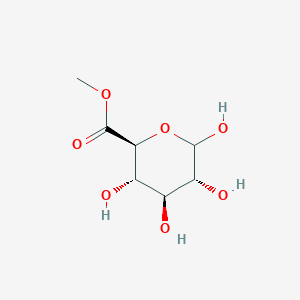

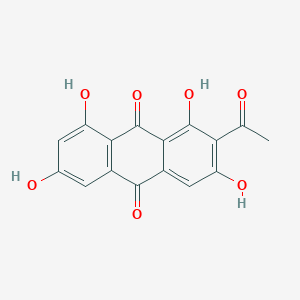

- The compound has the chemical structure: !this compound Chemical Structure

Retaspimycin: is a potent inhibitor of (heat shock protein 90), a molecular chaperone involved in protein folding and stabilization.

Mechanism of Action

Target of Action

Retaspimycin, also known as IPI-504, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone protein that plays a crucial role in the proper folding, function, and stability of various client proteins, many of which are oncoproteins and cell signaling proteins important in cell proliferation and survival .

Mode of Action

This compound acts as a potent and selective inhibitor of HSP90 . It binds at the N-terminal ATP/ADP-binding site of HSP90, thereby inhibiting its ATPase activity . This inhibition disrupts the chaperone function of HSP90, leading to the degradation of its client proteins .

Biochemical Pathways

The inhibition of HSP90 by this compound affects multiple biochemical pathways involved in cancer cell survival . For instance, it can inhibit the Unfolded Protein Response (UPR) pathway in multiple myeloma cells . The UPR pathway is a stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum . By inhibiting this pathway, this compound can induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials . It is administered intravenously at doses ranging from 90 to 500 mg/m² twice weekly for 2 weeks on/1 week off . The maximum tolerated dose (MTD) was found to be 400 mg/m² . Exposure to this compound increased with dose .

Result of Action

The inhibition of HSP90 by this compound leads to the degradation of oncogenic client proteins, thereby disrupting multiple pathways involved in cancer cell survival . This results in the induction of apoptosis in cancer cells . In clinical studies, this compound has shown antitumor activity, with some evidence of tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the cellular environment, including the presence of stressors and the state of other molecular pathways, can impact the effectiveness of HSP90 inhibitors

Biochemical Analysis

Biochemical Properties

Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, this compound disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. This compound also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by this compound affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, this compound undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of this compound in clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.

Preparation Methods

Synthetic Routes: Retaspimycin can be synthesized through chemical reactions. One common synthetic route involves modifying geldanamycin derivatives.

Reaction Conditions: Specific reaction conditions may vary, but the key steps involve allylation and demethoxylation.

Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimization of synthetic routes and purification processes.

Chemical Reactions Analysis

Reactions: Retaspimycin undergoes various reactions, including

Common Reagents and Conditions: These depend on the specific reaction. For example

Major Products: The primary product is this compound itself.

Scientific Research Applications

Chemistry: Used as a tool compound to study Hsp90 inhibition and protein folding.

Biology: Investigated for its effects on cellular processes, protein stability, and chaperone function.

Medicine: Clinical trials explore its potential as an anticancer agent.

Industry: May have applications in drug development and protein-based therapies.

Comparison with Similar Compounds

Unique Features: Retaspimycin’s high potency and solubility distinguish it.

Similar Compounds: Other Hsp90 inhibitors include 17-AAG, geldanamycin, and ganetespib.

1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)

Properties

IUPAC Name |

[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKGNIRUXAZDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

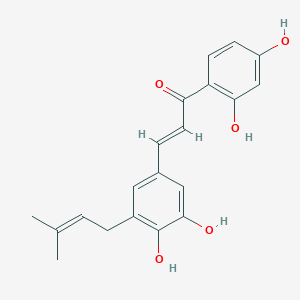

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)

![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)